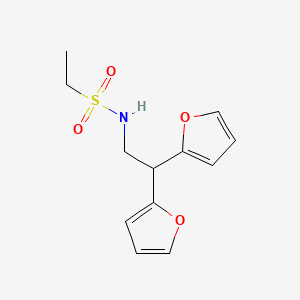

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide

説明

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide is a sulfonamide derivative characterized by a central ethanesulfonamide backbone substituted with a 2,2-di(furan-2-yl)ethyl group. The furan rings introduce aromatic and electron-rich properties, which may influence its reactivity, solubility, and biological activity.

特性

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-18(14,15)13-9-10(11-5-3-7-16-11)12-6-4-8-17-12/h3-8,10,13H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQUYTZMPHXSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

化学反応の分析

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the furan rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated furans.

科学的研究の応用

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

作用機序

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The furan rings can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Similar Sulfonamide Compounds

Structural and Functional Analogues

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide (3a)

- Molecular Formula: C₁₄H₁₇NO₃S (inferred from ).

- Key Differences :

- Single furan substituent vs. two furans in the target compound.

- Tosyl (4-methylbenzenesulfonyl) group instead of ethanesulfonamide.

- Reactivity: Used in vanadium-catalyzed aza-Achmatowicz rearrangements to yield cis-dihydropyridinones (76% yield), highlighting the influence of the furan ring on stereochemical outcomes .

N-(2-ethoxyphenyl)ethanesulfonamide

- Molecular Formula: C₁₀H₁₅NO₃S ().

- Key Differences :

- Ethoxy-phenyl substituent instead of di-furan-ethyl.

- Smaller molecular weight (229.3 g/mol vs. ~343.4 g/mol for the target compound).

- Applications: Not explicitly stated, but ethoxy groups are common in bioactive molecules for enhanced lipophilicity .

N,N′-(Ethane-1,2-diyl)dibenzenesulfonamide

- Molecular Formula : C₁₄H₁₆N₂O₄S₂ ().

- Key Differences :

- Dual benzenesulfonamide groups linked by an ethylene chain.

- Lacks furan rings but shares the sulfonamide-ethylene motif.

N-[4’-cyano-biphenyl-3-yl]-N-(3-pyridinylmethyl)-ethanesulfonamide hydrochloride (CBiPES)

- Molecular Formula : C₂₁H₂₀ClN₃O₂S ().

- Key Differences: Incorporates cyano-biphenyl and pyridinylmethyl groups. Charged hydrochloride salt vs. neutral target compound.

- Applications : Acts as a positive allosteric modulator of metabotropic glutamate receptors, indicating sulfonamide versatility in CNS drug design .

Comparative Data Table

Key Insights from Structural Comparisons

Furan vs.

Ethanesulfonamide Core : Shared with CBiPES and N-(2-ethoxyphenyl)ethanesulfonamide, this group is critical for sulfonamide-based bioactivity, such as enzyme inhibition or receptor modulation .

Steric and Electronic Effects : The 2,2-di(furan-2-yl)ethyl group introduces steric bulk, which may reduce solubility but increase selectivity in drug-receptor interactions compared to smaller analogs like N-(2-ethoxyphenyl)ethanesulfonamide .

生物活性

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in various fields such as pharmacology and materials science.

Chemical Structure and Properties

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide features two furan rings attached to an ethanesulfonamide moiety. The presence of furan derivatives is significant as they are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The compound's structure contributes to its interaction with various biological targets, influencing its therapeutic efficacy.

The biological activity of N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide can be attributed to several mechanisms:

- Target Interaction : Furan derivatives can interact with multiple biological targets, leading to alterations in cellular processes. This interaction often results in the modulation of signaling pathways involved in cell proliferation and apoptosis.

-

Biochemical Pathways : The compound has been shown to impact various biochemical pathways, which may include:

- Antioxidant Activity : Furan compounds often exhibit antioxidant properties that help mitigate oxidative stress in cells.

- Enzyme Inhibition : Certain studies indicate that furan derivatives can inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications for skin disorders and pigmentation.

- Cellular Effects : Research has demonstrated that compounds with furan moieties can induce apoptosis in cancer cells through different pathways, enhancing their potential as anticancer agents.

Anticancer Activity

A study evaluating the antiproliferative effects of various furan-containing compounds found that those similar to N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide exhibited significant activity against several cancer cell lines, including lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells. The results indicated that these compounds could effectively inhibit cell growth at nanomolar concentrations.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide | A549 | 0.5 |

| N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide | HCT116 | 0.3 |

| N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide | MDA-MB-231 | 0.4 |

Antimicrobial Properties

Additionally, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Study on Antiproliferative Activity : In a comparative study involving multiple furan derivatives, N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide showed promising results against several cancer types. The study utilized the sulforhodamine B (SRB) assay to determine cell viability post-treatment.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability across all tested lines, suggesting its potential utility in cancer therapy.

-

Tyrosinase Inhibition Study : Another investigation focused on the ability of furan derivatives to inhibit tyrosinase activity. The study revealed that compounds structurally similar to N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide could significantly reduce enzyme activity compared to standard inhibitors.

- Results : The best-performing compounds had IC50 values significantly lower than those of traditional inhibitors like kojic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。